molecular formula C13H15NO3 B8695186 Ethyl 4-(3-cyanophenoxy)butanoate

Ethyl 4-(3-cyanophenoxy)butanoate

Cat. No. B8695186
M. Wt: 233.26 g/mol
InChI Key: ZUIHASLDQFSNFD-UHFFFAOYSA-N
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Patent
US07915267B2

Procedure details

A suspension of 3-hydroxybenzonitrile (5.00 g, 42.0 mmol) and 60% sodium hydride (oil dispersion, 2.01 g, 50.3 mmol) in DMF (200 mL) was stirred at room temperature for 30 min, ethyl 4-bromobutanoate (9.82 g, 50.3 mmol) was added thereto, and the mixture was stirred at room temperature for 15 hr. The mixture was allowed to cool to room temperature, and concentrated under reduced pressure. The residue was extracted with ethyl acetate and saturated aqueous ammonium chloride solution. The organic layer was washed with saturated aqueous ammonium chloride solution and saturated brine, dried over sodium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (0-10% ethyl acetate/hexane) to give the title compound as a colorless oil (10.2 g, 100%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.82 g
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[H-].[Na+].Br[CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17]>CN(C=O)C>[C:5]([C:4]1[CH:3]=[C:2]([O:1][CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH:9]=[CH:8][CH:7]=1)#[N:6] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=C(C#N)C=CC1
Name
Quantity
2.01 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
9.82 g
Type
reactant
Smiles
BrCCCC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 15 hr
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate and saturated aqueous ammonium chloride solution
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous ammonium chloride solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (0-10% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)OCCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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